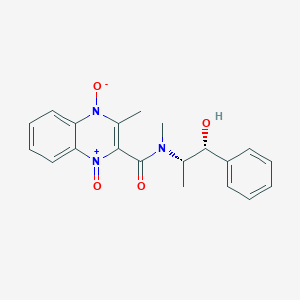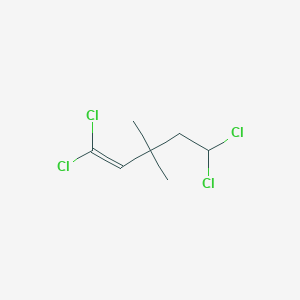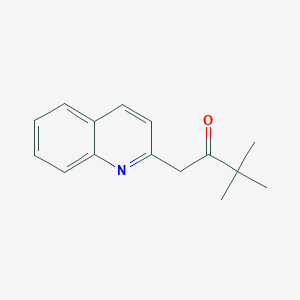
2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- is a complex organic compound with the molecular formula C20H21N3O4 and a molecular weight of 367.39800 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- involves multiple steps, typically starting with the preparation of the quinoxaline ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. Industrially, it can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use and the specific biological systems being studied .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- stands out due to its unique chemical structure and properties. Similar compounds include other quinoxaline derivatives, which may share some chemical characteristics but differ in their specific applications and effects .
Propiedades
Número CAS |
81485-17-8 |
|---|---|
Fórmula molecular |
C20H21N3O4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-18(23(27)17-12-8-7-11-16(17)22(13)26)20(25)21(3)14(2)19(24)15-9-5-4-6-10-15/h4-12,14,19,24H,1-3H3/t14-,19-/m0/s1 |
Clave InChI |
HVWPBSFCZZWEQD-LIRRHRJNSA-N |
SMILES isomérico |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N(C)[C@@H](C)[C@@H](C3=CC=CC=C3)O |
SMILES canónico |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N(C)C(C)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)

![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

